N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide

Ligand efficiency Fragment-based drug discovery Lead optimization

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2415620-66-3) is a heterocyclic hybrid small molecule characterized by a 3,5-dimethylisoxazole ring directly attached to the 2-position of a furan ring, which in turn is linked via a methylene bridge to a cyclopropanecarboxamide group. Its molecular formula is C14H16N2O3, with a molecular weight of 260.29 g/mol and a purity specification of ≥95%.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 2415620-66-3
Cat. No. B2452850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide
CAS2415620-66-3
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3CC3
InChIInChI=1S/C14H16N2O3/c1-8-13(9(2)19-16-8)12-6-5-11(18-12)7-15-14(17)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17)
InChIKeyPYMDBBLURYDYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2415620-66-3): Structure, Physicochemical Baseline, and Comparator-Scaffold Context for Procurement Decisions


N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2415620-66-3) is a heterocyclic hybrid small molecule characterized by a 3,5-dimethylisoxazole ring directly attached to the 2-position of a furan ring, which in turn is linked via a methylene bridge to a cyclopropanecarboxamide group . Its molecular formula is C14H16N2O3, with a molecular weight of 260.29 g/mol and a purity specification of ≥95% . The scaffold belongs to a broader series of 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan derivatives that differ solely in the substituent attached to the methylene linker. Closest analogs sharing the identical core but featuring alternative capping groups include the furan-2-carboxamide (CAS 2415470-13-0, MW 286.29), the 4-methylthiophene-2-carboxamide (CAS 2415490-96-7, MW 316.38), and the ethanediamide variant (CAS 2415629-54-6, MW 385.44) . The cyclopropane ring in the target compound imparts distinctive three-dimensionality, conformational rigidity, and resistance to oxidative metabolism—properties that are not replicated by the planar aromatic or extended-chain capping groups of its analogs [1][2].

Why Generic Substitution of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide Fails: Divergent Pharmacochemistry Across the Scaffold Series


Compounds within the 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-methyl series cannot be interchanged without altering key pharmacological properties because the capping group attached via the methylene linker determines molecular weight, lipophilicity, topological polar surface area, hydrogen-bonding capacity, and conformational flexibility [1][2]. The cyclopropanecarboxamide cap in CAS 2415620-66-3 provides a molecular weight of 260.29 g/mol—the smallest in the series—and introduces a strained, three-dimensional ring that enhances conformational restriction and metabolic stability compared to the flat aromatic furan-2-carboxamide (MW 286.29) or the lipophilic 4-methylthiophene-2-carboxamide (MW 316.38) variants . The cyclopropane C–H bonds exhibit a higher bond dissociation energy (106 kcal/mol) relative to standard methylene C–H bonds (98 kcal/mol), rendering this motif less susceptible to cytochrome P450-mediated oxidative metabolism [3]. These physicochemical differences translate into divergent pharmacokinetic profiles, target-binding kinetics, and off-target liability potential, making generic substitution scientifically unsound without matched biochemical profiling [1][3].

Head-to-Head Quantitative Differentiation Evidence for N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide Versus In-Class Analogs


Molecular Weight Advantage: Cyclopropanecarboxamide Cap Yields the Lowest MW in the Scaffold Series

Among five structurally characterized analogs sharing the 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl-methyl core, N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2415620-66-3) possesses the lowest molecular weight at 260.29 g/mol, a consequence of the compact cyclopropane capping group . The next-lightest analog, the furan-2-carboxamide variant (CAS 2415470-13-0), has a MW of 286.29 g/mol, representing a 10.0% increase in mass . The 4-methylthiophene-2-carboxamide (CAS 2415490-96-7) and ethanediamide (CAS 2415629-54-6) analogs are substantially heavier, at 316.38 and 385.44 g/mol respectively—increases of 21.6% and 48.1% relative to the target compound .

Ligand efficiency Fragment-based drug discovery Lead optimization

Cyclopropane-Induced Metabolic Stability: A Class-Level Advantage Over Planar Aromatic Substitutes

The cyclopropane ring in CAS 2415620-66-3 provides a documented class-level advantage in metabolic stability over planar aromatic capping groups such as the furan-2-carboxamide or thiophene analogs. Cyclopropane C–H bonds exhibit a bond dissociation energy of 106 kcal/mol, compared to 98 kcal/mol for standard methylene C–H bonds, conferring increased resistance to hydrogen-atom abstraction by cytochrome P450 oxidases [1][2]. This property has been exploited across multiple preclinical and clinical drug candidates to reduce first-pass metabolism and prolong half-life [1]. In contrast, the furan ring present in analog CAS 2415470-13-0 is a well-documented metabolic liability, susceptible to CYP-mediated epoxidation leading to reactive metabolites [3].

Metabolic stability Cytochrome P450 Pharmacokinetics

Conformational Rigidity and Three-Dimensionality: Cyclopropane Introduces Spatial Features Absent in Linear-Linker Analogs

The cyclopropanecarboxamide group in CAS 2415620-66-3 imposes conformational rigidity on the molecule through the planar, strained three-membered ring, which limits rotational freedom at the amide linkage relative to the extended oxalamide (ethanediamide) analog CAS 2415629-54-6 [1]. The cyclopropane fragment enhances three-dimensionality and vector-specific interactions with target proteins, a property that has been shown to improve selectivity profiles in kinase and G-protein-coupled receptor programs [2]. Furthermore, the resulting 3-D architecture disrupts molecular planarity, which can reduce crystal packing, lower the melting point, and enhance aqueous solubility relative to highly planar analogs [2]. The ethanediamide analog (MW 385.44) likely presents a more extended, flexible conformation, resulting in a higher entropic penalty upon target binding .

Conformational restriction Topological polar surface area Oral bioavailability

Topological Polar Surface Area (tPSA) and Membrane Permeability Potential: Cyclopropane Minimizes Amide Hydrogen-Bonding Footprint

The cyclopropanecarboxamide head group of CAS 2415620-66-3 contributes a single amide bond to the molecule's topological polar surface area (tPSA), matching the amide count of the furan-2-carboxamide analog (CAS 2415470-13-0) but at a significantly lower molecular weight . In contrast, the ethanediamide analog contains two amide bonds, likely elevating its tPSA and reducing passive membrane permeability . Cyclopropane-containing scaffolds have been successfully exploited in CNS-penetrant drug discovery programs; numerous FDA-approved drugs containing the cyclopropyl moiety (e.g., ciprofloxacin, ticagrelor, milnacipran) demonstrate that this fragment does not inherently impair membrane passage [1][2].

Blood-brain barrier permeability Membrane permeability Physicochemical profiling

Structural Alert Assessment: Cyclopropane Ring Confers No Inherent Toxicophore Alert, in Contrast to Thiophene-Containing Analogs

The cyclopropane ring in CAS 2415620-66-3 is not classified as a structural alert per se, whereas the 4-methylthiophene analog (CAS 2415490-96-7) contains a thiophene moiety that is a recognized structural alert for CYP-mediated bioactivation—specifically, thiophene can undergo S-oxidation to form reactive sulfoxide and epoxide intermediates capable of covalently binding to hepatic proteins [1][2]. The 3,5-dimethylisoxazole ring present in all compounds of this series is also largely considered a benign bioisostere without intrinsic toxic liability [2]. No experimental Ames, hERG, or cytotoxicity data are currently available for CAS 2415620-66-3 .

Toxicity screening Structural alerts Drug safety

Optimal Research and Industrial Application Scenarios for N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Lead Candidate with Class-Leading Molecular Weight

With the lowest molecular weight (260.29 g/mol) among five characterized analogs sharing the same core scaffold, CAS 2415620-66-3 is ideally suited as a fragment hit for X-ray crystallographic or high-concentration NMR screening. Its compact cyclopropane cap preserves ligand efficiency while providing anchor points for structure-guided chemical elaboration [1][2]. Selection of this compound over the heavier furan-2-carboxamide or thiophene analogs leaves significantly greater MW headroom for systematic fragment growth without exceeding Lipinski's rule-of-five limits [3].

Metabolic Stability Screening Cascade Priority Compound

For ADME/Tox screening programs that prioritize microsomal or hepatocyte metabolic stability, the cyclopropanecarboxamide head group is predicted by class-level evidence to resist CYP-mediated oxidation more effectively than the furan-2-carboxamide or thiophene-containing analogs [1][2]. Procuring this compound as the primary scaffold representative for stability profiling enables direct experimental validation of the cyclopropane stability hypothesis within the 5-(3,5-dimethyloxazol-4-yl)furan series [3].

Chemical Biology Tool Compound for Target-ID Studies Requiring 3-D Conformational Scaffolds

The conformational rigidity imparted by the cyclopropane ring, combined with the 3,5-dimethylisoxazole-furan biaryl core, makes this compound suitable for target-identification studies where a conformationally restricted probe is desired to interrogate binding-site topology [1]. The lack of a recognized toxicophore (as present in the thiophene analog) supports its use as a chemical biology probe in cell-based assays without confounding cytotoxicity signals [2].

Scaffold-Hopping Reference Compound for Bioisostere Evaluation

In medicinal chemistry programs exploring bioisosteric replacements of cyclopropane with other small-ring or acyclic motifs, CAS 2415620-66-3 serves as the cyclopropane reference point for matched molecular pair analysis. Its low MW and single-amide structure provide a clean baseline against which the impact of cyclopropane replacement on potency, selectivity, and ADME parameters can be quantitatively measured, provided that matched analogs are synthesized and assayed in parallel [1][2].

Quote Request

Request a Quote for N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.